
N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide: is a complex organic compound featuring an indole moiety fused to a pyrimidinyl group, which is further connected to a methylated thiadiazole ring. This compound is of interest due to its potential biological and pharmaceutical applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions. The indole core can then be functionalized with a pyrimidinyl group through nucleophilic substitution reactions.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The indole and thiadiazole rings can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed on the pyrimidinyl group to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at various positions on the indole and thiadiazole rings.
Common Reagents and Conditions:
Oxidation reactions may use reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction reactions might employ hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution reactions can be facilitated by strong nucleophiles like sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).
Major Products Formed:
Oxidation can yield indole-3-carboxylic acid derivatives.
Reduction can produce pyrimidinyl derivatives with reduced functional groups.
Substitution reactions can lead to various substituted indole and thiadiazole derivatives.
科学研究应用
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The biological applications of this compound are vast. It has shown potential as an antiviral, anti-inflammatory, and anticancer agent. Its ability to interact with various biological targets makes it a candidate for drug development.
Medicine: In medicine, this compound is being explored for its therapeutic potential. Its derivatives may be used in the treatment of various diseases, including cancer and microbial infections.
Industry: In industry, this compound can be used in the development of new materials and chemicals. Its unique structure and reactivity make it suitable for various applications, including the creation of novel pharmaceuticals and agrochemicals.
作用机制
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The indole and thiadiazole rings can bind to receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific derivatives and their modifications.
相似化合物的比较
Indole-3-carboxamide: Similar in structure but lacks the thiadiazole ring.
Pyrimidinyl-indole derivatives: Similar core structure but different substituents on the pyrimidinyl group.
Thiadiazole derivatives: Similar ring system but different substituents on the thiadiazole ring.
Uniqueness: The uniqueness of N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide lies in its combination of indole, pyrimidinyl, and thiadiazole rings, which provides a unique set of chemical properties and biological activities.
属性
IUPAC Name |
N-(6-indol-1-ylpyrimidin-4-yl)-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6OS/c1-10-15(24-21-20-10)16(23)19-13-8-14(18-9-17-13)22-7-6-11-4-2-3-5-12(11)22/h2-9H,1H3,(H,17,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBMDMHXSOVSKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CC(=NC=N2)N3C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
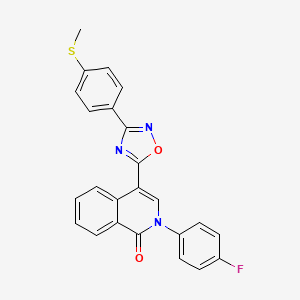
![2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2991256.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide](/img/structure/B2991257.png)
![1-(1-butyl-1H-benzo[d]imidazol-2-yl)propan-1-ol hydrochloride](/img/structure/B2991260.png)
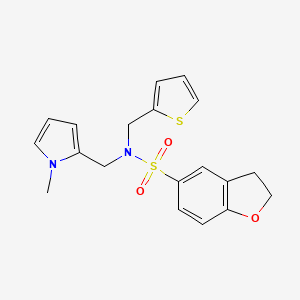
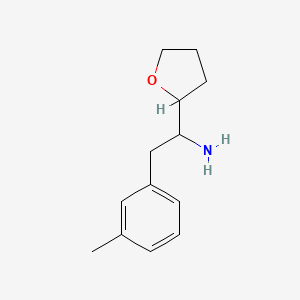
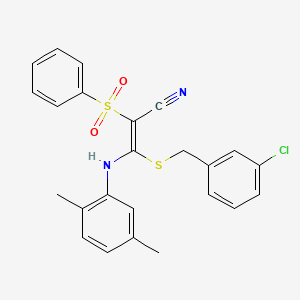
![2-[4-(1,3-Dioxolan-2-yl)piperidin-1-yl]pyrimidine-5-carbaldehyde](/img/structure/B2991265.png)
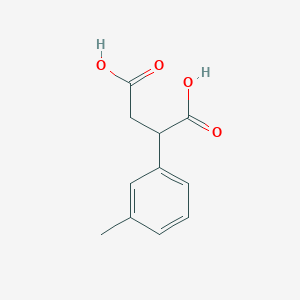
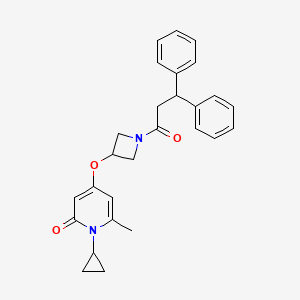
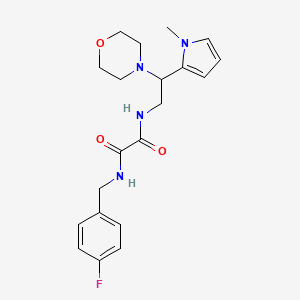
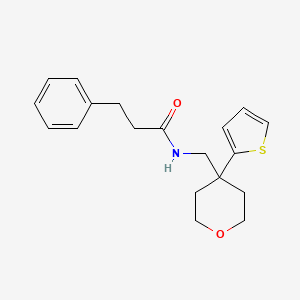
![N-(2,3-dimethylphenyl)-2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2991274.png)
![1,1-Difluoro-6-((4-fluoro-3-methylphenyl)sulfonyl)-6-azaspiro[2.5]octane](/img/structure/B2991275.png)
